molecular formula C13H11N3 B8814375 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile CAS No. 18631-33-9

2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile

Cat. No.: B8814375
CAS No.: 18631-33-9
M. Wt: 209.25 g/mol
InChI Key: BMDZIMCUFNDKQQ-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile is an organic compound with the molecular formula C13H11N3 It is a derivative of nicotinonitrile and features an amino group at the 2-position, a methyl group at the 6-position, and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide in an aqueous medium . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amines.

Scientific Research Applications

2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their functions. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the methyl and phenyl groups at specific positions enhances its stability and reactivity in various chemical reactions.

Properties

CAS No.

18631-33-9

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-amino-6-methyl-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(15)16-9/h2-7H,1H3,(H2,15,16)

InChI Key

BMDZIMCUFNDKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzaldehyde (406 μl, 4 mmol), acetone (294 μl, 4 mmol), malononitrile (264 mg, 4 mmol) e ammonium acetate (462 mg, 6 mmol) were placed in a microwave tube and irradiated with microwaves (Solvent: none; Power: 150 W; Ramp time: 5 min; Heating time: 10 min; Temperature: 100° C.; Pressure: 175 psi; Stirring: on; Cooling: on). At the end of the microwave irradiation cycle, the solvent was removed under reduced pressure. The crude product was purified by flash chromatography on silica gel (petroleum ether/ethyl acetate=90/10) to obtain 2-amino-4-phenyl-6-methylnicotinonitrile in 40% yield.
Quantity
406 μL
Type
reactant
Reaction Step One
Quantity
294 μL
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One

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